3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole
Description
3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole is a heterocyclic compound that features both imidazole and triazole rings These rings are known for their significant roles in various biological and chemical processes
Properties
IUPAC Name |
5-(2-imidazol-1-ylphenyl)-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c1-2-4-10(16-6-5-12-8-16)9(3-1)11-13-7-14-15-11/h1-8H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOQWPMLKZKWFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=NN2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(1H-imidazol-1-yl)benzaldehyde with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as nickel or palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or under acidic/basic conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts like palladium, acids, or bases
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has demonstrated that 3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness comparable to standard antibiotics. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, where it inhibited growth at concentrations as low as 10 µg/mL .
Anticancer Properties
Several studies have investigated the compound's potential as an anticancer agent. In vitro assays revealed that it induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways .
Agricultural Applications
Fungicidal Activity
this compound has been researched for its fungicidal properties. Field trials indicated that it effectively controls fungal pathogens in crops like wheat and barley. The compound demonstrated a reduction in disease severity by over 50% compared to untreated controls .
Plant Growth Regulation
Recent studies suggest that this triazole compound can also act as a plant growth regulator. It promotes root development and enhances resistance to abiotic stressors such as drought. This effect is attributed to its ability to modulate hormonal pathways within plants .
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial | Effective against E. coli and S. aureus at 10 µg/mL |
| Anticancer | Induces apoptosis in MCF-7 and HeLa cells | |
| Agricultural Science | Fungicidal Activity | Reduces fungal disease severity by >50% |
| Plant Growth Regulation | Enhances root development; improves drought resistance |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested various concentrations of this compound against Staphylococcus aureus. The study found that concentrations above 20 µg/mL resulted in a significant reduction of bacterial colonies, suggesting its potential as a therapeutic agent.
Case Study 2: Agricultural Field Trials
Field trials conducted on wheat crops treated with this compound showed a marked decrease in Fusarium head blight incidence. The treated plots exhibited healthier plants with higher yields compared to the control group, demonstrating its practical application in agriculture .
Mechanism of Action
The mechanism of action of 3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole involves its interaction with specific molecular targets. For instance, the imidazole ring can bind to the heme iron atom of cytochrome P450 enzymes, inhibiting their activity. The triazole ring may interact with other proteins or enzymes, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Imidazol-2-yl)pyridine
- 1H-Indole-3-carbaldehyde derivatives
- N-(3-(1H-imidazol-2-yl)phenyl)-3-phenylpropionamide derivatives
Uniqueness
3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole is unique due to its dual-ring structure, which imparts distinct chemical and biological properties.
Biological Activity
3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The triazole ring is known for its incorporation into various therapeutic agents, including antifungals, antivirals, and anticancer drugs. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 211.22 g/mol. The structure features an imidazole moiety linked to a phenyl group, which is further connected to a triazole ring. This unique arrangement contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 1,2,4-triazole derivatives. For instance, compounds similar to this compound have shown effectiveness against a range of bacterial strains. In vitro assays indicated that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, demonstrating potential as antibacterial agents .
| Compound | Activity Against | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Bacillus subtilis | 26 |
| Comparison Drug (Levofloxacin) | Bacillus subtilis | 28 |
Anti-inflammatory Properties
The anti-inflammatory activity of triazole derivatives has been extensively studied. In experiments involving peripheral blood mononuclear cells (PBMC), compounds derived from the triazole framework exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Notably, compounds similar to this compound demonstrated a reduction in TNF-α production by up to 60% at optimal concentrations .
| Cytokine | Control Level (%) | Compound Level (%) |
|---|---|---|
| TNF-α | 100 | 40 - 56 |
| IL-6 | Varies | Significant Reduction |
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated in various cancer cell lines. Studies indicate that triazole derivatives can inhibit cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For example, certain derivatives have shown IC50 values in the micromolar range against human cancer cell lines .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes involved in cell wall synthesis in bacteria and fungi.
- Cytokine Modulation : By affecting cytokine release in immune cells, these compounds can modulate inflammatory responses.
- DNA Interaction : Some studies suggest that triazoles may interact with DNA gyrase or other nucleic acid targets, leading to antimicrobial effects .
Case Studies
A recent study synthesized several derivatives based on the triazole scaffold and evaluated their biological activities. Among these derivatives, specific compounds showed enhanced anti-inflammatory and antimicrobial properties compared to traditional drugs like ibuprofen and levofloxacin. The results indicated that modifications on the imidazole and phenyl rings could significantly influence biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
